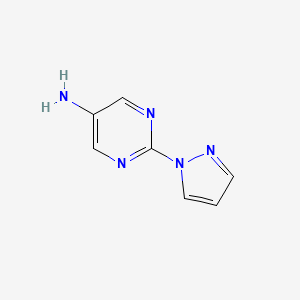

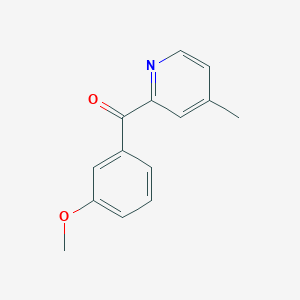

(2-Methoxy-1-pyridin-2-ylethyl)methylamine

Übersicht

Beschreibung

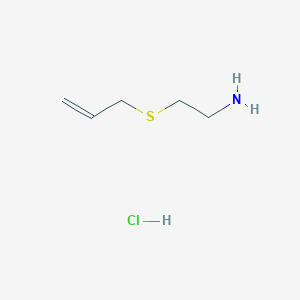

“(2-Methoxy-1-pyridin-2-ylethyl)methylamine” is a heterocyclic building block . It is also known as MPME or NS106. It is a type of small molecule compound that has been shown to have diverse biological activities.

Molecular Structure Analysis

The empirical formula of “this compound” is C9H14N2O . Its molecular weight is 166.22 . The SMILES string representation is CNC(COC)c1ccccn1 and the InChI is 1S/C9H14N2O/c1-10-9(7-12-2)8-5-3-4-6-11-8/h3-6,9-10H,7H2,1-2H3 .Physical and Chemical Properties Analysis

“this compound” is a solid . More detailed physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Catalysis Applications

Methoxycarbonylation of Olefins : Palladium(II) complexes of (pyridyl)imine ligands, including derivatives of 2-methoxy-N-((pyridin-2-yl)methylene)ethanamine, act as catalysts for the methoxycarbonylation of higher olefins. These complexes transform olefins into linear and branched esters, demonstrating their utility in industrial processes for producing esters from simpler olefin substrates (Zulu et al., 2020).

Ethylene Oligomerization : Nickel(II) complexes chelated by (amino)pyridine ligands, derived from reductions of compounds including 2-methoxy-N-((pyridin-2-yl)methylene)ethanamine, are reported to catalyze the oligomerization of ethylene. These complexes produce ethylene dimers, trimers, and tetramers, indicating their potential in synthesizing longer-chain hydrocarbons from ethylene gas (Nyamato et al., 2016).

Medicinal Chemistry

- Anticonvulsant Agents : Schiff bases of 3-aminomethyl pyridine, potentially involving modifications or analogues of (2-Methoxy-1-pyridin-2-ylethyl)methylamine, have been synthesized and evaluated for anticonvulsant activity. Some compounds in this series exhibited significant seizures protection in various models, highlighting their potential as novel anticonvulsant drugs (Pandey & Srivastava, 2011).

Synthetic Applications

- Synthesis of Pyridine Derivatives : Copper-catalyzed C-N bond cleavage of aromatic methylamines, including pyridin-2-yl methylamine derivatives, facilitates the construction of pyridine derivatives. This method provides an efficient way to assemble 2,4,6-trisubstituted pyridines from simple starting materials, underscoring the versatility of this compound in synthesizing complex pyridine structures (Huang et al., 2013).

Safety and Hazards

“(2-Methoxy-1-pyridin-2-ylethyl)methylamine” is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . The product is sold “as-is” without any warranty of merchantability, fitness for a particular purpose, or against infringement of intellectual property rights of a third party .

Relevant Papers The search results mention that there are related peer-reviewed papers for "this compound" , but specific papers are not listed. Therefore, a detailed analysis of relevant papers is not possible based on the current information.

Eigenschaften

IUPAC Name |

2-methoxy-N-methyl-1-pyridin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-10-9(7-12-2)8-5-3-4-6-11-8/h3-6,9-10H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIVVDUQQGKBETN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(COC)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672433 | |

| Record name | 2-Methoxy-N-methyl-1-(pyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959238-90-5 | |

| Record name | α-(Methoxymethyl)-N-methyl-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959238-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-N-methyl-1-(pyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B1463003.png)

![{[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amine](/img/structure/B1463010.png)

![[1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1463011.png)